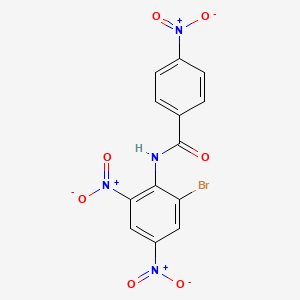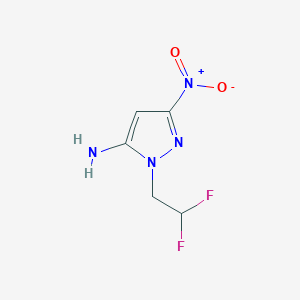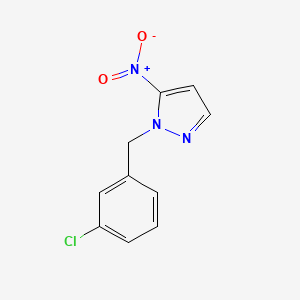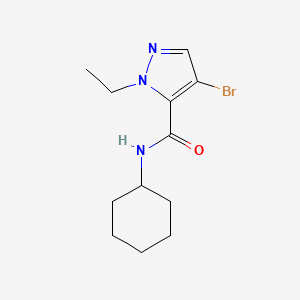
N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide is an organic compound characterized by the presence of bromine, nitro, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide typically involves the nitration of brominated aromatic compounds followed by amide formation. One common method includes the bromination of 4-nitroaniline, followed by nitration to introduce the nitro groups at the 4 and 6 positions. The final step involves the formation of the amide bond through a reaction with benzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and bromination steps to ensure consistent product quality and yield. The amide formation step may be carried out in large batch reactors with efficient mixing and temperature control to maximize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide under basic conditions.
Major Products Formed
Oxidation: Formation of dinitrobenzene derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The amide group can form hydrogen bonds, stabilizing the compound’s interaction with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,6-dinitrophenyl)acetamide
- N-(2-bromo-4,6-dinitrophenyl)diazenyl-5-(diethylamino)phenylacetamide
- 2-bromo-4,6-dinitroaniline
Uniqueness
N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide is unique due to the presence of both bromine and multiple nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher potential for forming reactive intermediates and interacting with biological targets through multiple binding modes .
Properties
Molecular Formula |
C13H7BrN4O7 |
|---|---|
Molecular Weight |
411.12 g/mol |
IUPAC Name |
N-(2-bromo-4,6-dinitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C13H7BrN4O7/c14-10-5-9(17(22)23)6-11(18(24)25)12(10)15-13(19)7-1-3-8(4-2-7)16(20)21/h1-6H,(H,15,19) |
InChI Key |
CUTUJPVAKIGJKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10907834.png)

![N-benzyl-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B10907841.png)

![1-(4-methylpiperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10907851.png)

![1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B10907878.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B10907884.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10907888.png)

![N,N-dicyclohexyl-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10907896.png)
![N'-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}-4-methylbenzohydrazide](/img/structure/B10907902.png)
![1-{2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxoethyl}pyridinium](/img/structure/B10907913.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10907920.png)
